molecular formula C14H10O8Pb B13827616 Lead bis(2,4-dihydroxybenzoate) CAS No. 41453-50-3

Lead bis(2,4-dihydroxybenzoate)

Cat. No.: B13827616
CAS No.: 41453-50-3
M. Wt: 513 g/mol
InChI Key: CQGXUYYUUPEUIH-UHFFFAOYSA-L
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Description

Lead bis(2,4-dihydroxybenzoate) is an organometallic compound with the molecular formula C₁₄H₁₀O₈Pb. It is a coordination complex where lead is bonded to two 2,4-dihydroxybenzoate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead bis(2,4-dihydroxybenzoate) can be synthesized through a reaction between lead(II) acetate and 2,4-dihydroxybenzoic acid in an aqueous medium. The reaction typically involves dissolving lead(II) acetate in water and then adding 2,4-dihydroxybenzoic acid under constant stirring. The mixture is heated to facilitate the reaction, and the product precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain pure lead bis(2,4-dihydroxybenzoate) .

Industrial Production Methods

While specific industrial production methods for lead bis(2,4-dihydroxybenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Lead bis(2,4-dihydroxybenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lead bis(2,4-dihydroxybenzoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of lead bis(2,4-dihydroxybenzoate) involves its ability to coordinate with other molecules through its lead center and the hydroxyl groups of the 2,4-dihydroxybenzoate ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lead bis(2,4-dihydroxybenzoate) is unique due to the specific positioning of the hydroxyl groups, which can influence its reactivity and coordination properties. This makes it distinct from other isomers and potentially useful in applications where specific coordination environments are required .

Properties

CAS No.

41453-50-3

Molecular Formula

C14H10O8Pb

Molecular Weight

513 g/mol

IUPAC Name

2-carboxy-5-hydroxyphenolate;lead(2+)

InChI

InChI=1S/2C7H6O4.Pb/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2

InChI Key

CQGXUYYUUPEUIH-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1O)[O-])C(=O)O.C1=CC(=C(C=C1O)[O-])C(=O)O.[Pb+2]

Related CAS

89-86-1 (Parent)

Origin of Product

United States

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